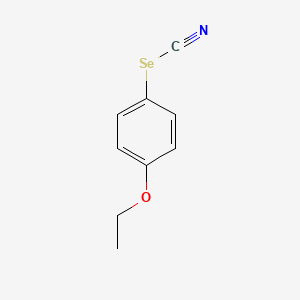
4-Ethoxyphenyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxyphenyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group (-SeCN) attached to a 4-ethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxyphenyl selenocyanate typically involves the reaction of 4-ethoxyphenyl halides with potassium selenocyanate. The reaction is usually carried out in an organic solvent such as acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
4-Ethoxyphenyl halide+KSeCN→4-Ethoxyphenyl selenocyanate+KHalide
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also minimize human error and enhance safety, given the toxic nature of selenium compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxyphenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form seleninic acids.
Reduction: Reduction reactions can yield selenols or diselenides.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of diverse organoselenium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Seleninic acids.
Reduction: Selenols and diselenides.
Substitution: Various organoselenium derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other selenium-containing compounds.
Biology: It has shown promise as an antioxidant and enzyme inhibitor.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The biological activity of 4-ethoxyphenyl selenocyanate is primarily attributed to its ability to modulate redox processes within cells. It can interact with thiol groups in proteins, leading to the formation of selenoproteins that play crucial roles in cellular antioxidant defense mechanisms. Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
- Benzyl selenocyanate
Comparison: While all these compounds share the selenocyanate functional group, 4-ethoxyphenyl selenocyan
Properties
CAS No. |
51694-11-2 |
|---|---|
Molecular Formula |
C9H9NOSe |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
(4-ethoxyphenyl) selenocyanate |
InChI |
InChI=1S/C9H9NOSe/c1-2-11-8-3-5-9(6-4-8)12-7-10/h3-6H,2H2,1H3 |
InChI Key |
ZCHMQCCRAXZKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















